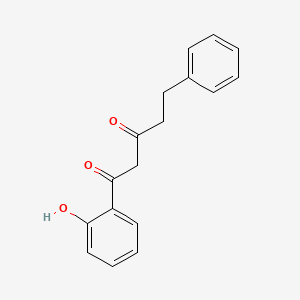
1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione is an organic compound characterized by the presence of a hydroxyphenyl group and a phenylpentane-1,3-dione moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione typically involves the reaction of 2-hydroxyacetophenone with phenylacetic acid under acidic or basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. Common reagents used in this synthesis include sulfuric acid, sodium hydroxide, and various organic solvents such as ethanol and methanol .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Catalysts and co-catalysts may be used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Major Products
The major products formed from these reactions include quinones, alcohols, halogenated derivatives, and various substituted phenylpentane-1,3-dione compounds .
Scientific Research Applications
1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies and as a potential therapeutic agent.
Medicine: Research has shown its potential in developing new drugs for treating infections, inflammation, and oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence oxidative stress pathways, inflammatory pathways, and microbial metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)ethan-1-one
- 2-(2-Hydroxyphenyl)acetic acid
- 5-(2-Hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives
Uniqueness
1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a hydroxyphenyl group and a phenylpentane-1,3-dione moiety allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects, setting it apart from other similar compounds .
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-5-phenylpentane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-14(11-10-13-6-2-1-3-7-13)12-17(20)15-8-4-5-9-16(15)19/h1-9,19H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNRAZXMXUYAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739092 |
Source


|
| Record name | 1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61828-54-4 |
Source


|
| Record name | 1-(2-Hydroxyphenyl)-5-phenylpentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
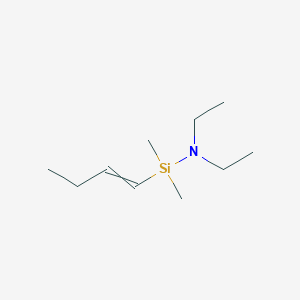
![N~2~-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine](/img/structure/B14556747.png)
![Methyl [(1,3-dimethylcyclobut-2-en-1-yl)methyl]carbamate](/img/structure/B14556752.png)
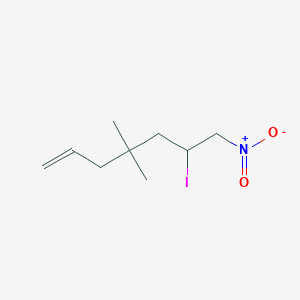
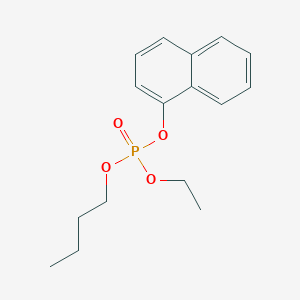

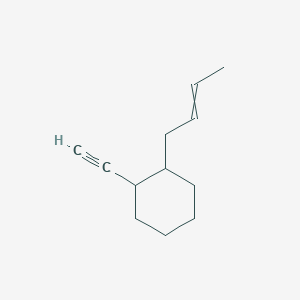

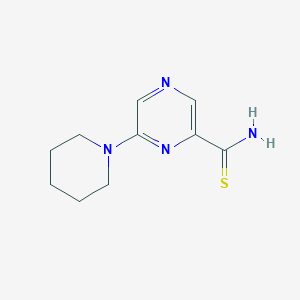
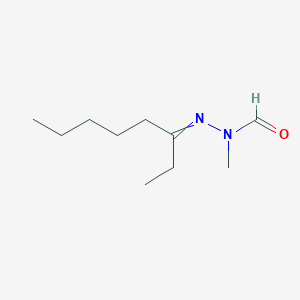
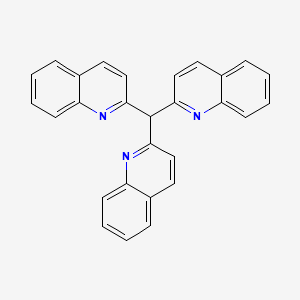
![(1H-Imidazol-1-yl)[5-(tetradecyloxy)thiophen-2-yl]methanone](/img/structure/B14556813.png)
![1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine](/img/structure/B14556835.png)

